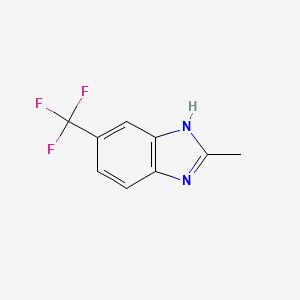

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole

Descripción general

Descripción

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that features both a benzimidazole core and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique physicochemical properties to the molecule, making it a valuable entity in various scientific and industrial applications. This compound is known for its stability, lipophilicity, and ability to participate in diverse chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,2-phenylenediamine with trifluoroacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole analogs.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that 2-methyl-5-(trifluoromethyl)-1H-benzimidazole exhibits significant antibacterial and antifungal properties. Notably, it has shown effectiveness against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. The compound's mechanism of action may involve disrupting redox homeostasis within these parasites, leading to their death.

Antiparasitic Properties

The compound has been highlighted for its potential as an antiprotozoal agent. Studies indicate that it can effectively combat protozoan infections, making it a candidate for further development in antiparasitic therapies.

Analgesic and Anti-inflammatory Activities

Derivatives of this compound have also shown promise in analgesic and anti-inflammatory activities, suggesting its utility in pain management and inflammatory conditions.

Structure-Activity Relationship (SAR) Studies

Interaction studies focusing on the structure-activity relationship of this compound are crucial for drug design. These studies assess how modifications to the benzimidazole structure affect biological activity against specific targets, including protozoan parasites. Understanding these interactions is vital for optimizing efficacy while minimizing toxicity.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activities based on their substituents. The following table summarizes some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethyl-5-(trifluoromethyl)-1H-benzimidazole | Ethyl group instead of methyl | Antiparasitic activity |

| 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole | Bromine substitution at position 5 | Antimicrobial properties |

| 2-Methyl-6-(trifluoromethyl)-1H-benzimidazole | Trifluoromethyl at position 6 | Potential antitumor activity |

| 2-(Trifluoromethyl)benzimidazole | Lacks additional methyl group | Broad-spectrum antiparasitic effects |

Case Studies

Several studies have documented the applications and efficacy of this compound in various contexts:

- Antiparasitic Efficacy : A study demonstrated that derivatives of this compound were effective against Giardia intestinalis and Trichomonas vaginalis, showcasing its potential as a therapeutic agent for protozoan infections.

- Pharmacological Investigations : Pharmacophore modeling has been employed to reveal essential structural features necessary for developing effective benzimidazole derivatives with enhanced biological activity against cancer cells .

- Synthesis and Biological Evaluation : The synthesis of various benzimidazole derivatives, including this compound, has been reported, emphasizing their evaluation for anticancer properties against pancreatic cancer cell lines such as Panc-1 and BxPC-3 .

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This binding can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

2-Methylbenzimidazole: Lacks the trifluoromethyl group, resulting in different physicochemical properties and reactivity.

5-Trifluoromethylbenzimidazole: Similar structure but without the methyl group, affecting its biological activity and chemical behavior.

2-Methyl-4-(trifluoromethyl)benzimidazole:

Uniqueness: 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is unique due to the combined presence of the methyl and trifluoromethyl groups, which confer distinct lipophilicity, stability, and reactivity. These properties make it particularly valuable in the development of new pharmaceuticals and specialty chemicals.

Actividad Biológica

2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antiprotozoal, antimicrobial, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a benzimidazole core with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antiprotozoal Activity

Research indicates that this compound demonstrates significant antiprotozoal activity. For instance, a study reported that derivatives of this compound exhibited potent effects against Trichomonas vaginalis and Giardia intestinalis, with IC50 values less than 1 µM, making them more effective than standard treatments like albendazole and metronidazole .

Table 1: Antiprotozoal Activity of this compound Derivatives

| Compound | Target Protozoa | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 1 | Trichomonas vaginalis | <1 | Albendazole |

| 2 | Giardia intestinalis | <1 | Metronidazole |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. A series of benzimidazole derivatives were tested against various bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. One study highlighted that certain derivatives had minimum inhibitory concentration (MIC) values as low as 2 µg/ml against S. aureus, outperforming traditional antibiotics like norfloxacin .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/ml) | Comparison Drug |

|---|---|---|---|

| A | Staphylococcus aureus | 2 | Norfloxacin |

| B | Escherichia coli | 4 | Ampicillin |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, one study reported that a derivative of this compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 25.72 µM. Additionally, in vivo studies demonstrated significant tumor growth suppression in mice treated with this derivative .

Table 3: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Drug A | MCF-7 | 25.72 ± 3.95 |

| Drug B | U87 glioblastoma | 45.2 ± 13.0 |

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in treating infectious diseases and cancer:

- Case Study on Antiprotozoal Efficacy : A clinical evaluation demonstrated that patients treated with a formulation containing benzimidazole derivatives showed a marked reduction in symptoms associated with Trichomonas vaginalis infections compared to those receiving standard therapy .

- Case Study on Antimicrobial Resistance : In a hospital setting, the introduction of benzimidazole derivatives significantly reduced the incidence of methicillin-resistant Staphylococcus aureus (MRSA) infections among patients, showcasing their potential as alternative therapeutic agents .

Propiedades

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJRRPABGUWERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986691 | |

| Record name | 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-82-1 | |

| Record name | 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.